
4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a chloromethyl group, a methoxyphenyl group, and a dioxolane ring
Méthodes De Préparation
The synthesis of 4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst to form the intermediate 4-methoxyphenyl-2-methyl-1,3-dioxolane. This intermediate is then reacted with chloromethyl methyl ether in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced derivatives.
Common reagents and conditions used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane involves its interaction with molecular targets and pathways within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The methoxyphenyl group can interact with specific receptors or enzymes, modulating their activity. The dioxolane ring may contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane include other dioxolane derivatives with different substituents. For example:
4-(Chloromethyl)-2-(4-hydroxyphenyl)-2-methyl-1,3-dioxolane: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
4-(Bromomethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane: This compound has a bromomethyl group instead of a chloromethyl group, which may influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
3418-19-7 |
|---|---|
Formule moléculaire |
C12H15ClO3 |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15ClO3/c1-12(15-8-11(7-13)16-12)9-3-5-10(14-2)6-4-9/h3-6,11H,7-8H2,1-2H3 |
Clé InChI |
PDQZTBSNMQWOND-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)CCl)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


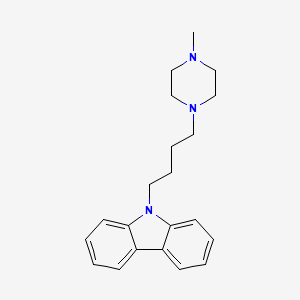
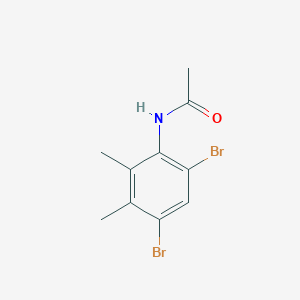

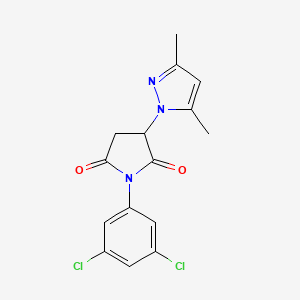
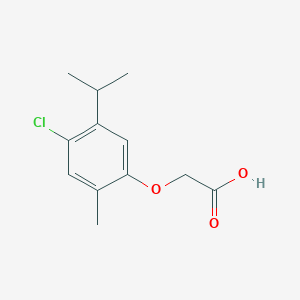
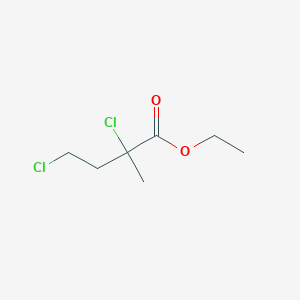
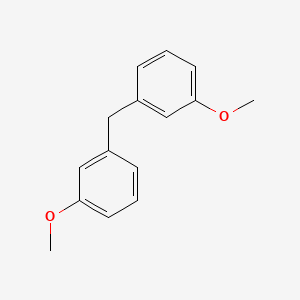
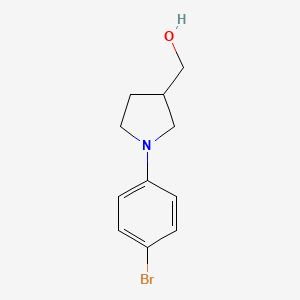
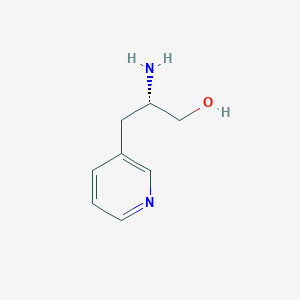
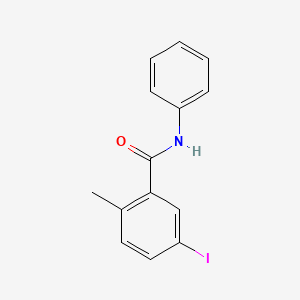
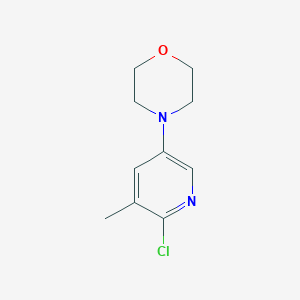
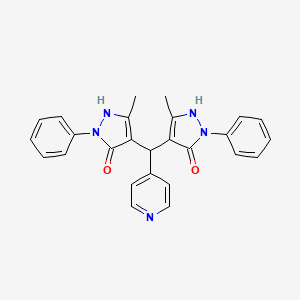
![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)

